Comprehensive Synthesis Guide: 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine
Comprehensive Synthesis Guide: 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine
CAS Number: 1020253-18-2 Molecular Formula: C9H10ClFN2 Molecular Weight: 200.64 g/mol
Executive Summary
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine is a critical heterocyclic building block used primarily in the development of tyrosine kinase inhibitors (e.g., c-Met, TRK inhibitors) and other pharmaceutical agents targeting the central nervous system. Its structural core—a pyridine ring substituted with a solubilizing pyrrolidine moiety and specific halogen atoms—provides a unique electronic profile that influences binding affinity and metabolic stability.
This technical guide details the optimal synthesis pathways, focusing on Nucleophilic Aromatic Substitution (SNAr) strategies. We prioritize the regioselective displacement of halides at the 2-position of the pyridine ring, a method that ensures high yield and purity.
Retrosynthetic Analysis
The synthesis of 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine is best approached by disconnecting the C(2)–N bond. The electron-deficient nature of the pyridine ring, further activated by the 3-fluoro and 5-chloro substituents, makes the 2-position highly susceptible to nucleophilic attack.
Strategic Disconnections
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Primary Disconnection: C(2)–N bond cleavage leads to pyrrolidine (nucleophile) and a 2-halo-5-chloro-3-fluoropyridine (electrophile).
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Electrophile Choice:
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Option A (Preferred):5-Chloro-2,3-difluoropyridine .[1][2][3][4][5] The 2-fluorine is an exceptional leaving group for SNAr due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
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Option B (Alternative):2,5-Dichloro-3-fluoropyridine .[6][7][8] The 2-chlorine is a competent leaving group but generally reacts slower than fluorine.
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Figure 1: Retrosynthetic analysis showing the two primary electrophilic precursors.
Primary Synthesis Pathway: SNAr of 5-Chloro-2,3-difluoropyridine
This route is the industry standard for high-purity synthesis. The presence of fluorine at the 2-position, adjacent to the ring nitrogen, creates a highly electrophilic center.
Reaction Mechanism & Regioselectivity
The reaction proceeds via an addition-elimination mechanism.
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Addition: Pyrrolidine attacks the C2 carbon. The negative charge is delocalized onto the ring nitrogen and the electron-withdrawing halogens.
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Regioselectivity:
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C2 vs. C3: The C2 position is activated by the adjacent ring nitrogen (inductive and mesomeric effects). The C3 position is meta to the nitrogen and less activated. Furthermore, the intermediate formed by attack at C2 is more stable.
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C2 vs. C5: The C5 position holds a chlorine atom, which is a poorer leaving group than fluorine in SNAr contexts, and is also meta to the ring nitrogen.
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Elimination: Fluoride ion is expelled, restoring aromaticity.
Experimental Protocol
Materials:
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Substrate: 5-Chloro-2,3-difluoropyridine (1.0 eq)
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Nucleophile: Pyrrolidine (1.1 – 1.2 eq)
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Base: Potassium Carbonate (K2CO3) (1.5 eq) or Triethylamine (Et3N) (1.5 eq)
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Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)
Step-by-Step Methodology:
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Preparation: Charge a reaction vessel with 5-Chloro-2,3-difluoropyridine dissolved in anhydrous Acetonitrile (concentration ~0.2 M).
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Base Addition: Add powdered K2CO3 to the solution. Stir for 10 minutes at room temperature.
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Nucleophile Addition: Add pyrrolidine dropwise over 15 minutes. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.
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Reaction: Heat the mixture to 60–80°C and monitor by TLC or HPLC. Conversion is typically complete within 2–4 hours.
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Checkpoint: If using DMF, lower temperatures (RT to 50°C) may suffice due to higher solvent polarity.
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Workup:
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Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).[8]
Yield Expectation: 90–98%
Alternative Pathway: SNAr of 2,5-Dichloro-3-fluoropyridine
If the difluoro precursor is unavailable, the dichloro analog is a viable alternative.
Comparison of Reactivity[8]
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Leaving Group: Chlorine is a poorer leaving group than fluorine in SNAr reactions because the C–Cl bond is less polarized, and the rate-determining step (nucleophilic attack) is less accelerated.
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Conditions: This pathway typically requires higher temperatures (80–100°C) or stronger bases/solvents (e.g., DMSO) to achieve comparable rates.
Protocol Adjustment
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Solvent: DMSO or NMP is preferred to stabilize the transition state.
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Temperature: 90°C.
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Time: 4–12 hours.
Process Optimization & Data Summary
The following table summarizes the key parameters for the primary route.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.1 (Substrate : Pyrrolidine) | Slight excess ensures complete conversion of the expensive pyridine precursor. |
| Solvent | Acetonitrile (MeCN) | Polar aprotic; facilitates SNAr while allowing easy workup (volatile). |
| Base | K2CO3 | Scavenges HF/HCl generated; insoluble in MeCN, allowing easy filtration. |
| Temperature | 60°C | Balances reaction rate with suppression of side reactions (e.g., attack at C3). |
Pathway Visualization
Figure 2: Reaction pathway from starting material to isolated product.
Precursor Synthesis (Deep Dive)
For researchers needing to synthesize the 5-Chloro-2,3-difluoropyridine precursor from scratch (e.g., starting from 2-aminopyridine), the following industrial route is established:
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Chlorination: 2-Aminopyridine → 2-Amino-3,5-dichloropyridine.
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Sandmeyer/Diazotization: 2-Amino-3,5-dichloropyridine → 2,3,5-Trichloropyridine.
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Halex Reaction (Fluorination): 2,3,5-Trichloropyridine + KF/CsF (in Sulfolane/DMSO at 145–190°C) → 5-Chloro-2,3-difluoropyridine .
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Note: This step requires rigorous safety protocols due to high temperatures and fluoride salts.
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Characterization & Safety
Analytical Data (Expected)
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1H NMR (400 MHz, CDCl3):
- ~7.90 (d, 1H, H-6, coupling with F).
- ~7.20 (dd, 1H, H-4, coupling with F).
- ~3.50 (m, 4H, pyrrolidine N-CH2).
- ~1.90 (m, 4H, pyrrolidine C-CH2).
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MS (ESI): m/z 201.0 [M+H]+.
Safety Considerations
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Hydrofluoric Acid (HF): The reaction generates HF equivalents. The use of inorganic base (K2CO3) neutralizes this immediately, but appropriate PPE (gloves, goggles) is mandatory.
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Skin Sensitization: Halogenated pyridines are potential skin sensitizers. Handle in a fume hood.
References
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Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Journal of Organic Chemistry, 2024. Link
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Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents (CN106008329A). Describes the synthesis of the difluoro precursor from trichloropyridine. Link
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Process for the preparation of fluorinated pyridines. European Patent Office (EP0192287). Foundational work on Halex reactions for pyridine fluorination. Link
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Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum. ACS Medicinal Chemistry Letters, 2014. Describes the use of 2,5-dichloro-3-fluoropyridine in SNAr reactions. Link
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5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine Product Page. Santa Cruz Biotechnology. Verification of CAS 1020253-18-2.[10][11][12] Link[10][12]
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